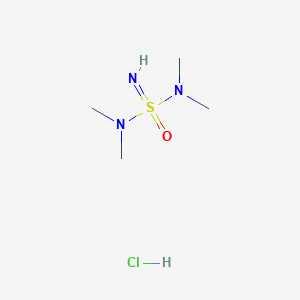![molecular formula C19H18N2O2S B2971971 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one CAS No. 895111-21-4](/img/structure/B2971971.png)
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one, also known as PBTZ169, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of pyrazinone derivatives and has been found to exhibit antimycobacterial activity.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one is not fully understood. However, it has been proposed that 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one targets the energy metabolism of mycobacteria by inhibiting the activity of ATP synthase, which is essential for the survival of these bacteria. In addition, 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one has also been shown to interfere with the synthesis of mycobacterial cell wall components, leading to the disruption of cell wall integrity and eventual cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one exhibits low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one has been found to exhibit synergistic activity with other antimycobacterial drugs, such as rifampicin and isoniazid, suggesting that it may be used in combination therapy for the treatment of tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one is its potent antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the development of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one as a therapeutic agent. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one in humans.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one involves a multistep procedure that includes the reaction of 4-methoxyphenylhydrazine with 4-methylbenzyl chloride to form 4-methylbenzylidene-4-methoxyphenylhydrazine. This intermediate is then reacted with thioacetic acid to produce 4-methylbenzylidene-4-methoxyphenylhydrazine thioacetate, which is finally treated with 2-bromo-1-(4-methoxyphenyl)ethan-1-one to yield 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one has been extensively studied for its antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. It has been found to inhibit the growth of both replicating and non-replicating bacteria, making it a promising candidate for the treatment of tuberculosis. In addition, 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one has also been shown to exhibit activity against other mycobacterial species, including Mycobacterium avium and Mycobacterium abscessus.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-3-5-15(6-4-14)13-24-18-19(22)21(12-11-20-18)16-7-9-17(23-2)10-8-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHSLBSOSLRSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


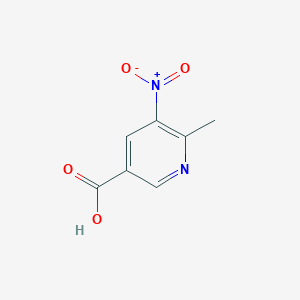
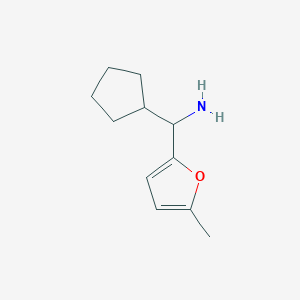

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)
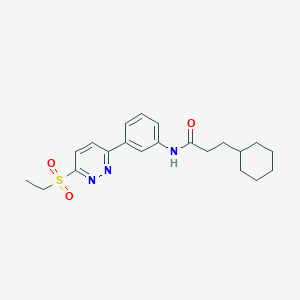
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)

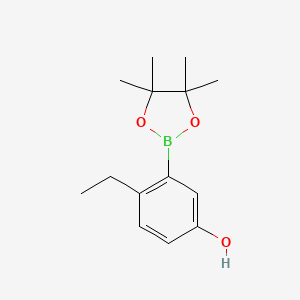
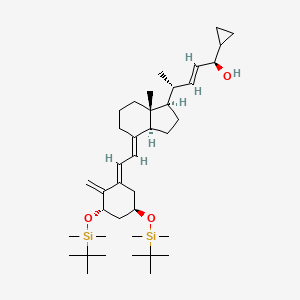
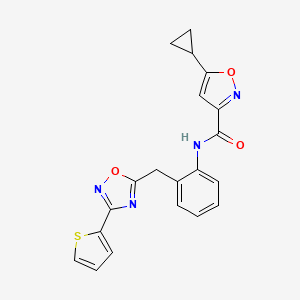
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)
